3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
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Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . The 3,5-dimethyl groups suggest that there are methyl groups attached to the 3rd and 5th carbon atoms of the pyrazole ring. The 1-(pyridin-4-ylmethyl) group indicates a pyridine ring attached to the 1st nitrogen of the pyrazole ring via a methylene bridge. The carboxylic acid group is attached to the 4th carbon of the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The specific synthesis pathway for “3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid” would depend on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of a compound like this would typically be confirmed using techniques such as X-ray crystallography , Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex molecules . The specific reactions that “3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses (such as NMR and IR spectroscopy) .Scientific Research Applications
Pyrazole Derivatives in Kinase Inhibition
Pyrazole derivatives, including compounds like 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, have been identified as versatile scaffolds in the design of kinase inhibitors. These compounds are capable of binding to kinases in multiple modes, primarily at the hinge region, but can also form additional interactions within the kinase pocket. This versatility makes them crucial for developing potent and selective kinase inhibitors. Their significance is highlighted by numerous patents and peer-reviewed articles, underscoring their application in targeting a broad range of kinase-related disorders (Wenglowsky, 2013).
Hybrid Catalysts in Synthesis
The compound is part of the broader class of pyrazole derivatives that find application in the synthesis of complex molecules. Recent studies have emphasized the use of hybrid catalysts for synthesizing structurally diverse heterocycles, including pyranopyrimidine scaffolds, which are crucial precursors in medicinal chemistry. These catalysts facilitate one-pot multicomponent reactions, offering synthetic flexibility and opening pathways for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Applications of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including the specific compound , are highlighted for their broad biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are key in heterocyclic chemistry for their biological and pharmacological potential. Their synthetic versatility and the range of biological activities make them a focal point of research for developing new therapeutic agents (Cetin, 2020).
properties
IUPAC Name |
3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMSHKLEFWZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=NC=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid |
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